molecular formula C18H17NO3 B3251777 Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate CAS No. 211430-93-2

Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate

Cat. No.: B3251777
CAS No.: 211430-93-2
M. Wt: 295.3 g/mol
InChI Key: UCNPUIWNWPBBHR-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate is a chemical compound belonging to the class of isoindolinones Isoindolinones are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the radical cyclization of 1,3-dicarbonyl Ugi-4CR adducts using tetrabutylammonium persulfate and TEMPO . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(N-benzylbenzamido)-3-(tert-butylamino)-3-oxopropanoate
  • Ethyl 2-(N-benzyl-2-fluorobenzamido)-3-(tert-butylamino)-3-oxopropanoate
  • Ethyl 2-(N-benzyl-2-chlorobenzamido)-3-(tert-butylamino)-3-oxopropanoate

Uniqueness

Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoindolinone core and benzyl substituent make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl 2-benzyl-3-oxo-1H-isoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-18(21)16-14-10-6-7-11-15(14)17(20)19(16)12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNPUIWNWPBBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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